1-(2,5-dimethoxyphenyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
1-(2,5-Dimethoxyphenyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a benzimidazole-pyrrolidinone hybrid compound characterized by a 2,5-dimethoxyphenyl group at the pyrrolidinone ring and a 2-(2-methoxyphenoxy)ethyl chain attached to the benzimidazole nitrogen. This structural framework is associated with diverse pharmacological activities, including antimicrobial and enzyme modulation, owing to the benzimidazole core’s ability to interact with biological targets such as DNA and kinases . The compound’s methoxy substituents likely enhance lipophilicity and binding specificity compared to simpler analogs .
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O5/c1-33-20-12-13-24(34-2)23(17-20)31-18-19(16-27(31)32)28-29-21-8-4-5-9-22(21)30(28)14-15-36-26-11-7-6-10-25(26)35-3/h4-13,17,19H,14-16,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVNBPAOUCKZBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,5-dimethoxyphenyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves several steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
1-(2,5-dimethoxyphenyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(2,5-dimethoxyphenyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and mechanisms due to its interaction with specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Modifications
The compound’s uniqueness lies in its dual methoxy substitutions (2,5-dimethoxyphenyl and 2-methoxyphenoxyethyl) and ethyl-phenoxy linker. Below is a comparative analysis with structurally related analogs:
Pharmacological and Physicochemical Insights
Methoxy Substitutions: The 2,5-dimethoxyphenyl group in the target compound improves π-π stacking with aromatic residues in enzymes or DNA compared to non-substituted aryl analogs (e.g., ’s naphthalen-2-yl derivatives) . 2-Methoxyphenoxyethyl vs. 4-methylphenoxypropyl (): The shorter ethyl linker may allow tighter binding in sterically restricted active sites, while methylphenoxy groups could alter electron distribution .
Benzimidazole Core: Analogous to ’s thiazol-2-yl derivatives, the benzimidazole ring enables interactions with heme-containing enzymes (e.g., cytochrome P450) but with distinct selectivity due to the pyrrolidinone scaffold .
Fluorinated Analogs :
- Compounds with trifluoromethyl groups () exhibit superior pharmacokinetic profiles (e.g., half-life, bioavailability) due to reduced oxidative metabolism . The absence of fluorine in the target compound may limit metabolic stability but reduce toxicity risks.
Biological Activity
The compound 1-(2,5-dimethoxyphenyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered interest for its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₃₁H₃₈N₂O₅
- Molecular Weight : 514.65 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its anticancer properties. The following sections detail specific areas of biological activity.
Anticancer Activity
Several studies have investigated the anticancer properties of related compounds in the benzimidazole and pyrrolidine classes, suggesting potential mechanisms for the compound .
- Mechanism of Action : The compound is believed to interfere with cellular processes involved in proliferation and survival, particularly in cancer cells. It may induce apoptosis (programmed cell death) and inhibit cell cycle progression.
- Case Study Example : A study on similar benzimidazole derivatives showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The derivatives demonstrated IC₅₀ values ranging from 0.5 to 10 µM, indicating potent activity against these lines .
Antioxidant Properties
Antioxidant activity is another area where this compound may exhibit beneficial effects. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress.
- Evaluation Method : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly employed to assess antioxidant capacity. Compounds with methoxy groups have been reported to enhance antioxidant activity due to their electron-donating capabilities .
Data Table: Summary of Biological Activities
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzimidazole core and subsequent functionalization with methoxyphenyl and pyrrolidine moieties. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm structure and purity.
In Vitro Studies
In vitro studies have highlighted the compound's ability to inhibit cell growth in various cancer cell lines. For instance, treatment with the compound has been associated with a reduction in cell viability and induction of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
